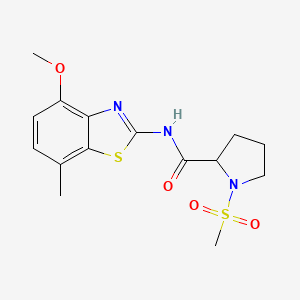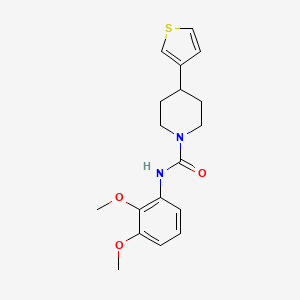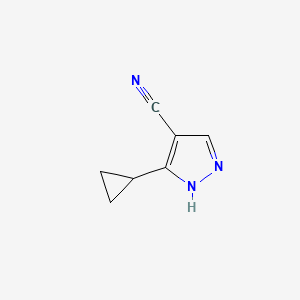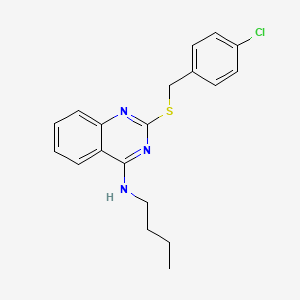![molecular formula C7H10FN3O2 B2728842 2-[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]acetic acid CAS No. 2247206-92-2](/img/structure/B2728842.png)
2-[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a fluoroethyl group and an aminoacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound, such as an enone or enal, under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides (e.g., 2-fluoroethyl bromide) in the presence of a base such as potassium carbonate.
Attachment of the Aminoacetic Acid Moiety: The aminoacetic acid moiety can be attached through an amide bond formation reaction, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
化学反応の分析
Types of Reactions
2-[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
科学的研究の応用
2-[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
Similar Compounds
2-[[1-(2-Chloroethyl)pyrazol-4-yl]amino]acetic acid: Similar structure with a chloroethyl group instead of a fluoroethyl group.
2-[[1-(2-Bromoethyl)pyrazol-4-yl]amino]acetic acid: Similar structure with a bromoethyl group instead of a fluoroethyl group.
2-[[1-(2-Methyl)pyrazol-4-yl]amino]acetic acid: Similar structure with a methyl group instead of a fluoroethyl group.
Uniqueness
2-[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]acetic acid is unique due to the presence of the fluoroethyl group, which can impart specific properties such as increased lipophilicity, metabolic stability, and potential for specific biological interactions. The fluoroethyl group can also influence the compound’s reactivity and interactions with molecular targets, making it distinct from its chloroethyl, bromoethyl, and methyl analogs.
特性
IUPAC Name |
2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3O2/c8-1-2-11-5-6(3-10-11)9-4-7(12)13/h3,5,9H,1-2,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMSCWKUIFRORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2728759.png)
![N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B2728761.png)
![4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2728764.png)
![N-(4-chlorobenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2728769.png)
![N-[4-(benzyloxy)phenyl]-3-nitrobenzamide](/img/structure/B2728770.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2728771.png)
![Methyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylate](/img/structure/B2728772.png)
![6-[(4-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2728773.png)
![Potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2728776.png)




![(3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2728782.png)
